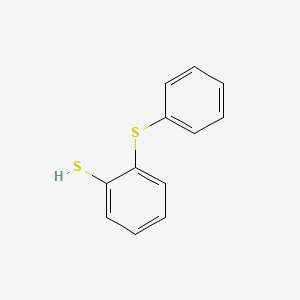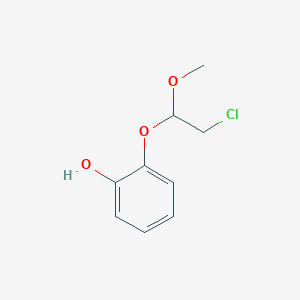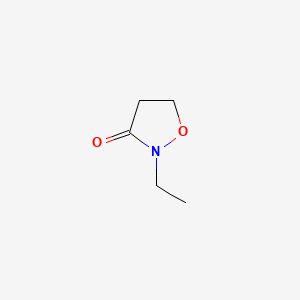
3-Isoxazolidinone, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinone, 2-ethyl- is an organic compound with the molecular formula C5H9NO2. It belongs to the family of isoxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-ethyl- can be achieved through several methods. . This method provides a straightforward route to isoxazolidinones, including 3-Isoxazolidinone, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-ethyl- may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve large-scale cycloaddition reactions with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolidinone, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted isoxazolidinones, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
3-Isoxazolidinone, 2-ethyl- has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of herbicidal compositions and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolidinone, 2-ethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan formation. This inhibition leads to the weakening of bacterial cell walls and ultimately the death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-ethyl- include other isoxazolidinones and oxazolidinones, such as:
Isoxazolidine: A parent compound of the isoxazolidinone family.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
3-Isoxazolidinone, 2-ethyl- is unique due to its specific structural features and the presence of an ethyl group at the 2-position. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
40784-14-3 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |
Clave InChI |
VMZCBTOGEBQZLG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


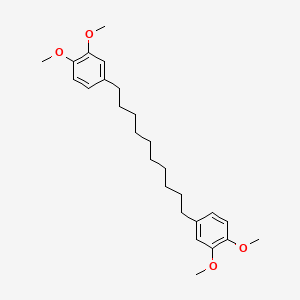
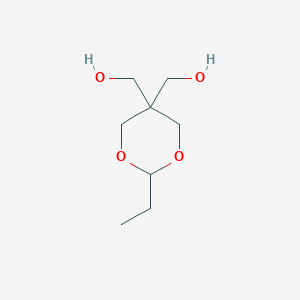
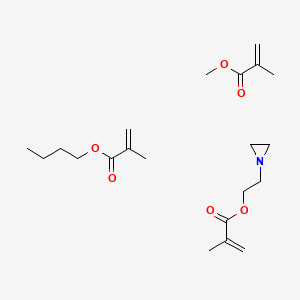
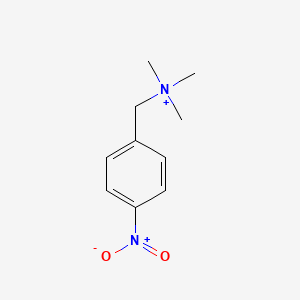
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)

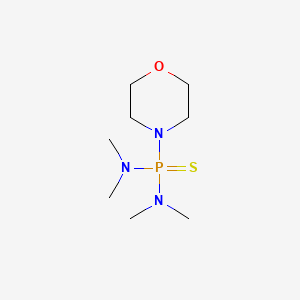
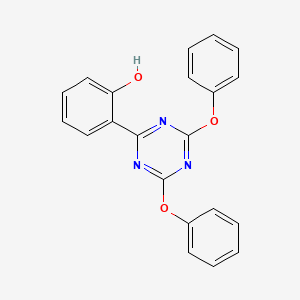
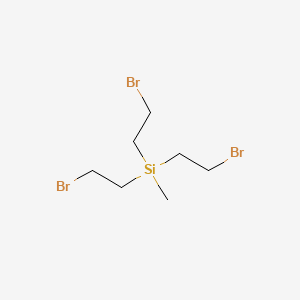
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)

